molecular formula C9H6BrF3O2 B13912306 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde

3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B13912306
M. Wt: 283.04 g/mol
InChI Key: SKYJACZYTRJEMT-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6BrF3O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: 3-Bromo-4-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde depends on the specific reaction or applicationThe molecular targets and pathways involved will vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both the bromine atom and the trifluoroethoxy group on the benzene ring, along with the reactive aldehyde group. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research .

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde

InChI

InChI=1S/C9H6BrF3O2/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-4H,5H2

InChI Key

SKYJACZYTRJEMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OCC(F)(F)F

Origin of Product

United States

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